molecular formula C8H12N2O3 B2553415 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 1251156-75-8

6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2553415
CAS No.: 1251156-75-8
M. Wt: 184.195
InChI Key: YYZGIEMWPZXCFA-UHFFFAOYSA-N
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Description

6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound with a complex structure that includes a pyridazine ring, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a dihydropyridazine derivative with a ketone group in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its unique structure may offer advantages in drug design and delivery.

Industry: In the chemical industry, the compound can be used in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Imazapyr: A herbicide with a similar pyridazine ring structure.

  • 2-oxo-propanal: A related compound with a ketone group.

Uniqueness: 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZGIEMWPZXCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CCC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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